

Preclinical development history of FV-100

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Compound of Interest

Compound Name: Valnivudine

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An In-depth Technical Guide to the Preclinical Development of FV-100

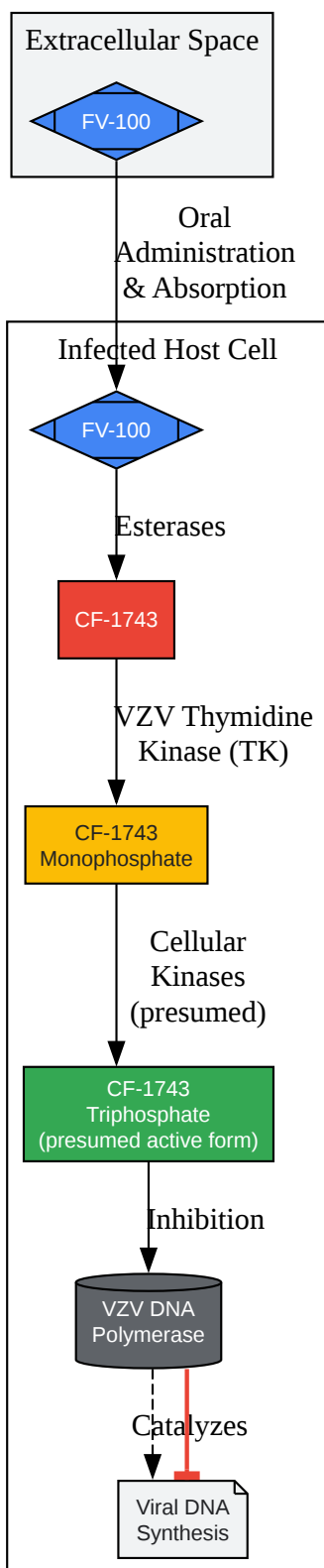
Introduction

FV-100 is a potent, orally bioavailable antiviral agent developed for the treatment of herpes zoster (shingles), an infection caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the bicyclic nucleoside analogue CF-1743, which exhibits highly selective and potent activity against VZV.[1][2][3] This technical guide provides a comprehensive overview of the preclinical development of FV-100, detailing its mechanism of action, in vitro antiviral activity, pharmacokinetics, and toxicology profile. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

FV-100 is the 5'-valyl ester of CF-1743, designed to enhance oral bioavailability.[2][4] Following oral administration, FV-100 is rapidly and extensively converted to its active form, CF-1743.[1] The antiviral activity of CF-1743 is critically dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[2][3][5] This initial phosphorylation step is crucial for its selectivity, as CF-1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[6]

While the precise downstream phosphorylation cascade has not been fully elucidated, it is presumed that cellular kinases further phosphorylate the monophosphate form to the active triphosphate metabolite. This triphosphate analogue is believed to act as a competitive inhibitor of the viral DNA polymerase, thereby terminating viral DNA synthesis.[2][3][5][7]



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Figure 1: Proposed mechanism of action of FV-100.

In Vitro Antiviral Activity

The in vitro potency of CF-1743, the active metabolite of FV-100, has been evaluated against various laboratory and clinical strains of VZV. These studies have consistently demonstrated its superior antiviral activity compared to other established anti-VZV agents.

Experimental Protocol: VZV Plaque Reduction Assay

A common method to determine the in vitro antiviral activity is the plaque reduction assay. The general protocol is as follows:

- **Cell Culture:** Human embryonic lung (HEL) fibroblasts are cultured in appropriate media until confluent monolayers are formed in 6- or 12-well plates.^[2]
- **Virus Infection:** The cell monolayers are infected with a low multiplicity of infection (MOI) of a VZV laboratory strain or clinical isolate.
- **Drug Treatment:** Following virus adsorption, the infected cells are overlaid with medium containing various concentrations of CF-1743 or comparator antiviral drugs.
- **Incubation:** The plates are incubated for a period of 5-7 days to allow for plaque formation.
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
- **Data Analysis:** The concentration of the drug that reduces the number of plaques by 50% (EC50) is calculated.

Quantitative Data: In Vitro Anti-VZV Activity of CF-1743

Compound	VZV Strain	Cell Line	EC50 (nM)	Reference
CF-1743	Laboratory & Clinical Isolates	HEL Fibroblasts	≤ 1	[6]
Acyclovir	Laboratory & Clinical Isolates	HEL Fibroblasts	~1000	[6]
Brivudine (BVDU)	Laboratory & Clinical Isolates	HEL Fibroblasts	>1	[2]
Penciclovir	Laboratory & Clinical Isolates	HEL Fibroblasts	>1	[2]
Foscarnet	Laboratory & Clinical Isolates	HEL Fibroblasts	>1	[2]

Note: Specific EC50 values for all comparator drugs were not detailed in the provided search results, but CF-1743 was stated to be at least 1000 times more active than acyclovir.

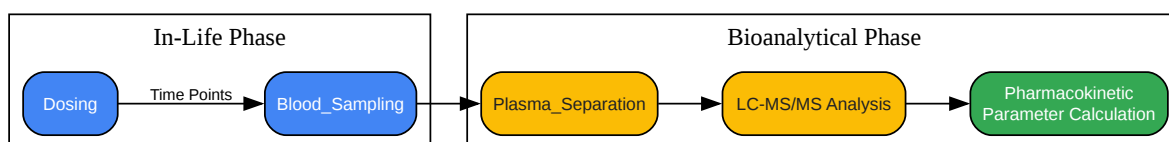
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial in selecting FV-100 as the clinical candidate. These studies aimed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of FV-100 and its active metabolite, CF-1743.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

- **Animal Models:** Male Sprague-Dawley rats are typically used for oral and intravenous pharmacokinetic studies.
- **Dosing:** A single dose of FV-100 is administered orally (e.g., via gavage) or intravenously.
- **Blood Sampling:** Blood samples are collected from the tail vein or other appropriate sites at predetermined time points post-dosing.
- **Plasma Preparation:** Blood samples are centrifuged to separate the plasma.

- Bioanalysis: Plasma concentrations of FV-100 and CF-1743 are quantified using a validated bioanalytical method, such as LC-MS/MS.[8]
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}).



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Figure 2: General workflow for preclinical pharmacokinetic studies.

Quantitative Data: Preclinical Pharmacokinetics of FV-100 and CF-1743

Species	Compound	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailability (%)
Rat	CF-1743	Oral	-	-	-	-	~14[2][4]
Rat	FV-100	Oral	-	-	-	~10-fold > CF-1743[2]	-
Dog	FV-100	Oral	100, 500, 2000	Plasma levels of CF-1743 exceeded EC90 for 24h at the lowest dose[4]	-	-	-

Note: Specific pharmacokinetic parameter values for Cmax, Tmax, and AUC in preclinical species were not available in the provided search results. The table reflects the qualitative and comparative information found.

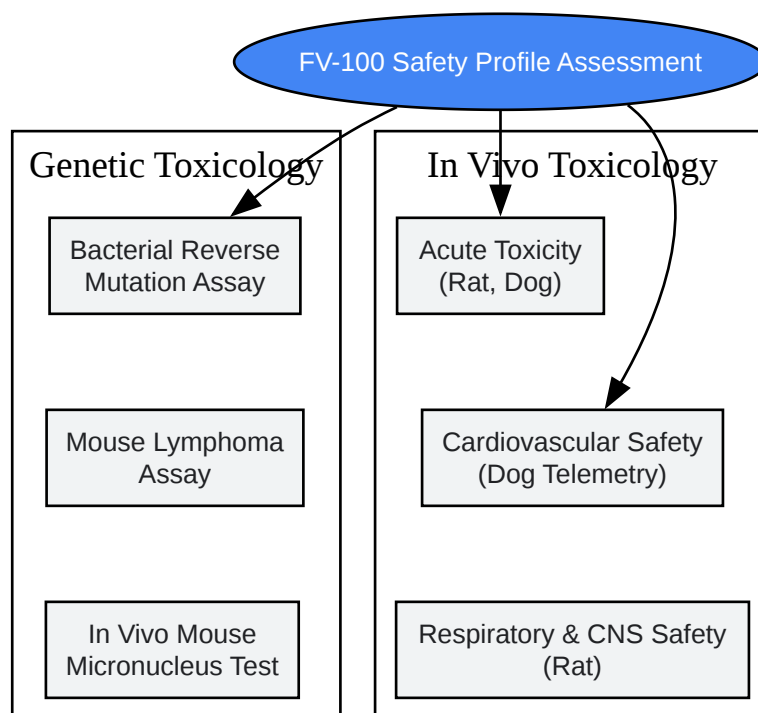
Preclinical Toxicology

A comprehensive toxicology program was conducted to assess the safety profile of FV-100 and support its progression into human clinical trials. These studies were conducted in both rodent and non-rodent species.

Experimental Protocols:

- Acute Toxicity: Single, high doses of FV-100 were administered to rats and dogs, followed by a 14-day observation period for mortality and clinical signs of toxicity.[4]
- Genetic Toxicology: A battery of in vitro and in vivo assays was performed to assess the mutagenic and clastogenic potential of FV-100 and CF-1743. This included:

- Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.[8]
- Mouse Lymphoma Assay: To detect mutations and clastogenicity in mammalian cells.[8]
- In Vivo Mouse Micronucleus Assay: To assess chromosomal damage in bone marrow erythrocytes.[8]
- Cardiovascular Safety Pharmacology: The effects of FV-100 on cardiovascular parameters were evaluated in an in vivo telemetry study in dogs.[1]
- Respiratory and Neuropharmacology: The effects of FV-100 on respiratory function and the central nervous system were assessed in rats.[1]



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Figure 3: Overview of the preclinical toxicology evaluation of FV-100.

Quantitative Data: Preclinical Toxicology of FV-100

Study Type	Species	Dose Levels	Findings	NOAEL
Acute Oral Toxicity	Rat, Dog	100, 500, 2000 mg/kg	No mortalities or significant adverse events. [4]	> 2000 mg/kg
Genetic Toxicology	-	-	All studies (Ames, Mouse Lymphoma, Micronucleus) were negative.[8]	Not Applicable
Phototoxicity	-	-	Negative.[4]	Not Applicable
Cardiovascular Safety	Dog	Up to 100 mg/kg	No measurable effects on cardiac rhythm, ECG, or circulatory functions.[1]	100 mg/kg
Respiratory & CNS Safety	Rat	50, 100, 500 mg/kg	No biologically relevant respiratory changes or apparent neuropharmacological effects.[1]	500 mg/kg

NOAEL: No Observed Adverse Effect Level

Conclusion

The preclinical development program for FV-100 demonstrated that it is a promising and highly potent antiviral agent against VZV. Its active metabolite, CF-1743, exhibits exceptional in vitro potency, being significantly more active than existing therapies. The prodrug strategy successfully overcame the poor oral bioavailability of the parent compound. The comprehensive toxicology and safety pharmacology studies revealed a favorable safety profile

with a wide therapeutic window. These robust preclinical data provided a strong foundation for the successful progression of FV-100 into human clinical trials for the treatment of herpes zoster.[1]

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